molecular formula C7H11NO4 B064346 prop-2-enyl N-ethoxycarbonylcarbamate CAS No. 188193-21-7

prop-2-enyl N-ethoxycarbonylcarbamate

Cat. No.: B064346
CAS No.: 188193-21-7
M. Wt: 173.17 g/mol
InChI Key: PXPGLNGTQNDSTI-UHFFFAOYSA-N
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Description

Prop-2-enyl N-ethoxycarbonylcarbamate is a carbamate derivative characterized by a prop-2-enyl (allyl) group attached to a carbamate functional group, where the nitrogen is substituted with an ethoxycarbonyl moiety.

Properties

CAS No.

188193-21-7

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

prop-2-enyl N-ethoxycarbonylcarbamate

InChI

InChI=1S/C7H11NO4/c1-3-5-12-7(10)8-6(9)11-4-2/h3H,1,4-5H2,2H3,(H,8,9,10)

InChI Key

PXPGLNGTQNDSTI-UHFFFAOYSA-N

SMILES

CCOC(=O)NC(=O)OCC=C

Canonical SMILES

CCOC(=O)NC(=O)OCC=C

Synonyms

Imidodicarbonic acid, ethyl 2-propenyl ester (9CI)

Origin of Product

United States

Preparation Methods

Direct Alkylation of Ethoxycarbonyl Isocyanate

A two-step approach involves the synthesis of ethoxycarbonyl isocyanate followed by its reaction with allyl alcohol:

Step 1: Preparation of Ethoxycarbonyl Isocyanate
Ethyl chloroformate reacts with sodium azide (NaN₃) to form ethoxycarbonyl azide, which undergoes Curtius rearrangement under thermal conditions to yield ethoxycarbonyl isocyanate:

ClCO2Et+NaN3EtO2CN3ΔEtO2CNCO+N2\text{ClCO}2\text{Et} + \text{NaN}3 \rightarrow \text{EtO}2\text{CN}3 \xrightarrow{\Delta} \text{EtO}2\text{CNCO} + \text{N}2

Step 2: Reaction with Allyl Alcohol
Ethoxycarbonyl isocyanate reacts with allyl alcohol in anhydrous DCM at 0°C:

EtO2CNCO+CH2=CHCH2OHEtO2CNHCO2CH2CH=CH2\text{EtO}2\text{CNCO} + \text{CH}2=\text{CHCH}2\text{OH} \rightarrow \text{EtO}2\text{CNHCO}2\text{CH}2\text{CH}=\text{CH}_2

This method affords moderate yields (60–70%) but requires careful handling of toxic isocyanates.

Chloroformate-Based Carbamation

A more practical one-pot synthesis employs ethyl chloroformate and allyl alcohol under basic conditions:

ClCO2Et+CH2=CHCH2OHTEA, DCMEtO2CNHCO2CH2CH=CH2+HCl\text{ClCO}2\text{Et} + \text{CH}2=\text{CHCH}2\text{OH} \xrightarrow{\text{TEA, DCM}} \text{EtO}2\text{CNHCO}2\text{CH}2\text{CH}=\text{CH}_2 + \text{HCl}

Optimized Conditions :

  • Molar ratio : 1:1.2 (allyl alcohol:chloroformate) to ensure complete conversion.

  • Base : Triethylamine (1.5 equiv) in DCM at 0°C for 2 hours.

  • Yield : 85–90% after aqueous workup and column chromatography.

Industrial Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Key adaptations from laboratory methods include:

Continuous-Flow Reactors

  • Advantages : Enhanced heat dissipation and reduced reaction time.

  • Conditions : Mixing allyl alcohol and ethyl chloroformate in a TEA-doped solvent stream at 25°C with a residence time of 10 minutes.

Solvent Recycling

  • Distillation recovery : DCM and TEA are reclaimed via fractional distillation, reducing waste and costs.

Reaction Optimization and Troubleshooting

Common Side Reactions

  • Allyl Ether Formation : Competing alkoxylation occurs if excess allyl alcohol is present. Mitigated by stoichiometric control.

  • Polymerization : Allyl groups may polymerize under acidic or high-temperature conditions. Additives like hydroquinone (0.1 wt%) suppress radical initiation.

Yield Enhancement Strategies

ParameterOptimal ValueImpact on Yield
Temperature0–5°CPrevents decomposition
Solvent PolarityLow (e.g., DCM)Enhances nucleophilicity
Base StrengthpKa ~10 (TEA)Efficient HCl scavenging

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Peaks at δ 5.8–6.1 (alkene protons), δ 4.5–4.7 (allyl CH₂), and δ 1.2–1.4 (ethyl CH₃).

  • IR Spectroscopy : Stretching vibrations at 1740 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O-C).

Emerging Methodologies

Enzymatic Carbamation

Recent advances employ lipases (e.g., Candida antarctica) in non-aqueous media to catalyze carbamate formation, offering greener synthesis routes.

Microwave-Assisted Synthesis

Reduced reaction times (30 minutes vs. 2 hours) and improved yields (95%) are achieved using microwave irradiation at 60°C .

Chemical Reactions Analysis

Types of Reactions

(Ethoxycarbonyl)carbamic acid allyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Ethoxycarbonyl)carbamic acid allyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Ethoxycarbonyl)carbamic acid allyl ester involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo hydrolysis to release carbamic acid and allyl alcohol, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes prop-2-enyl N-ethoxycarbonylcarbamate’s structural analogs, emphasizing substituent variations and functional groups:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Findings Source
This compound Prop-2-enyl, ethoxycarbonyl ~177.2 (estimated) Hypothesized use in drug synthesis or agrochemicals (inferred from analogs) N/A
Prop-2-en-1-yl N-phenylcarbamate Prop-2-enyl, phenyl 177.2 Pharmaceutical intermediates, agrochemical synthesis
4-(Prop-2-enyl)-phenyl-3'-methylbutyrate Prop-2-enyl, phenyl, 3'-methylbutyrate ester Not specified Natural product in Pimpinella haussknechtii essential oils; distinct ester functionality –5
Benzyl N-(2-hydroxyethyl)-N-prop-2-enylcarbamate Benzyl, hydroxyethyl, prop-2-enyl Not specified Potential use in polymer or medicinal chemistry due to dual substituents
Ethyl [10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate Phenothiazine ring, 3-chloropropanoyl, ethyl 346.8 Complex pharmacophore; possible CNS drug applications

Reactivity and Functional Group Influence

  • Prop-2-enyl Group : The allyl moiety in all compounds enables participation in radical reactions, cycloadditions, or nucleophilic substitutions. For example, prop-2-enyl-substituted cysteine conjugates in garlic and onion extracts show regiochemical specificity in disulfide formation .
  • Carbamate vs.
  • Substituent Effects :
    • The phenyl group in Prop-2-en-1-yl N-phenylcarbamate enhances aromatic interactions in drug-receptor binding, making it a key intermediate in pesticide and pharmaceutical synthesis .
    • The hydroxyethyl group in benzyl N-(2-hydroxyethyl)-N-prop-2-enylcarbamate introduces polarity, improving solubility for biomedical applications .

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionYield ImprovementReference
SolventTHF15%
Temperature0–5°C20%
Catalyst (TEA)1.2 equiv25%

Q. Table 2. Key Spectroscopic Data

TechniqueDiagnostic SignalStructural InsightReference
1^1H NMRδ 4.1–4.3 (q, 2H, –OCH2_2CH3_3)Ethoxy group confirmation
X-rayC=O bond length: 1.22 ÅCarbamate geometry

Q. Table 3. Reaction Rate Comparison

SubstituentRate Constant (kk, M1^{-1}s1^{-1})Reactivity TrendReference
Ethoxycarbonyl4.2 × 103^3High
Methyl6.5 × 103^3Moderate

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